Methyl benzoyl-L-tryptophyl-D-phenylalaninate
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Overview
Description
HCH6-1 is a synthetic dipeptide compound known for its role as a competitive antagonist of Formyl peptide receptor 1 (FPR1). This receptor is involved in the activation of neutrophils, which are a type of white blood cell crucial for the immune response. HCH6-1 has been studied for its potential therapeutic effects in inflammatory diseases, particularly acute lung injury .
Mechanism of Action
Target of Action
HCH6-1, also known as Methyl benzoyl-L-tryptophyl-D-phenylalaninate, is a potent and competitive dipeptide antagonist of the Formyl peptide receptor 1 (FPR1) . FPR1 is a G-protein coupled receptor involved in chemotaxis and plays a crucial role in the immune response .
Mode of Action
HCH6-1 interacts with FPR1 and inhibits its activation by fMLF, an FPR1 agonist . This interaction results in the inhibition of chemotaxis, superoxide anion generation, and elastase release in human neutrophils specifically activated by fMLF .
Biochemical Pathways
The primary biochemical pathway affected by HCH6-1 is the FPR1 signaling pathway. By inhibiting FPR1, HCH6-1 disrupts the chemotactic response of neutrophils, reducing their migration towards sites of inflammation .
Result of Action
HCH6-1 has been shown to have protective effects against acute lung injury (ALI) in vivo . It reduces inflammatory cell infiltration and distortion of pulmonary architecture in the presence of LPS . HCH6-1-mediated decrease of neutrophil recruitment serves as a protective mechanism in ALI mice .
Action Environment
The action of HCH6-1 can be influenced by environmental factors such as the presence of LPS, which can induce an inflammatory response
Preparation Methods
The synthesis of HCH6-1 involves the formation of a dipeptide structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the coupling of amino acids using reagents such as carbodiimides or phosphonium salts .
Chemical Reactions Analysis
HCH6-1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the activation of neutrophils by blocking the binding of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) to FPR1. This inhibition prevents the generation of superoxide anions, elastase release, and chemotaxis in neutrophils .
Scientific Research Applications
HCH6-1 has several scientific research applications:
Inflammatory Diseases: It is used to study the role of FPR1 in inflammatory diseases, particularly acute lung injury.
Neuroinflammation: Research has indicated its potential in treating neuroinflammatory conditions such as Parkinson’s disease by inhibiting microglial activation and reducing neurotoxicity.
Cancer Research: HCH6-1 has been explored for its effects on cancer cells, particularly in inhibiting the migration and invasion of cancer cells.
Comparison with Similar Compounds
HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:
Cyclosporine H: Another FPR1 antagonist, but with broader immunosuppressive effects.
Boc-MLF: A synthetic peptide that also targets FPR1 but with different binding characteristics.
HCH6-1 stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .
Biological Activity
Methyl benzoyl-L-tryptophyl-D-phenylalaninate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, pharmacological effects, and comparisons with related compounds.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of N-benzoyl-L-tryptophan : L-tryptophan reacts with benzoyl chloride in the presence of a base (e.g., sodium hydroxide).
- Coupling with D-phenylalanine : The resulting N-benzoyl-L-tryptophan is coupled with D-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
- Methylation : Finally, the carboxyl group is methylated using methyl iodide in the presence of potassium carbonate.
This compound exhibits its biological activity primarily through interactions with various molecular targets:
- Protein Binding : The compound can bind to specific proteins and enzymes, modifying their activity and function. This interaction can influence cellular pathways, including signal transduction and gene expression.
- Receptor Agonism : Similar compounds have been shown to act as agonists for G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and response mechanisms .
Antimicrobial Properties
Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on benzoyl derivatives demonstrated growth-inhibitory effects against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship suggests that modifications in the benzoyl group can enhance or reduce this activity .
Cytotoxicity
The cytotoxic potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Ehrlich's ascites carcinoma | 5 |
Control (5-Fluorouracil) | Dalton's lymphoma ascites | 10 |
Case Studies
- Antitumor Activity : A study examined the antitumor effects of substituted benzoyl derivatives, revealing that certain compounds showed remarkable inhibition in a Lactobacillus casei model used for antitumor prescreening .
- Neutrophil Activation : Research on similar compounds highlighted their ability to activate neutrophils through GPCR pathways, leading to increased reactive oxygen species production, which is vital for immune responses .
Comparison with Similar Compounds
This compound can be compared with other related compounds to elucidate variations in biological activity:
Compound | Key Differences | Biological Activity |
---|---|---|
N-benzoyl-L-tryptophan | Lacks D-phenylalanine derivative | Lower activity |
Methylbenzoyl-L-tryptophyl-L-phenylalaninate | Different stereochemistry | Altered receptor interactions |
Benzoyl-L-tryptophyl-D-phenylalaninate | Absence of methyl group | Variations in solubility |
Properties
IUPAC Name |
methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZAIDTRUPTSU-LOSJGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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